molecular formula C9H21Sb B11724269 Triisopropylantimony CAS No. 73300-45-5

Triisopropylantimony

Cat. No.: B11724269
CAS No.: 73300-45-5
M. Wt: 251.02 g/mol
InChI Key: RBEXEKTWBGMBDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triisopropylantimony, with the chemical formula (C₃H₇)₃Sb, is an organometallic compound that has garnered attention for its applications in the field of materials science, particularly in the growth of semiconductor materials. This compound is characterized by the presence of three isopropyl groups attached to an antimony atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: Triisopropylantimony can be synthesized through the reaction of antimony trichloride (SbCl₃) with isopropylmagnesium chloride (C₃H₇MgCl) in an ether solvent. The reaction typically proceeds as follows:

SbCl3+3C3H7MgCl(C3H7)3Sb+3MgCl2\text{SbCl}_3 + 3 \text{C}_3\text{H}_7\text{MgCl} \rightarrow (\text{C}_3\text{H}_7)_3\text{Sb} + 3 \text{MgCl}_2 SbCl3​+3C3​H7​MgCl→(C3​H7​)3​Sb+3MgCl2​

The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactants and products.

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: Triisopropylantimony undergoes various chemical reactions, including:

    Pyrolysis: Decomposition at elevated temperatures to form isopropyl radicals and antimony-containing products.

    Oxidation: Reaction with oxygen to form antimony oxides and isopropyl radicals.

    Substitution: Replacement of isopropyl groups with other ligands.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Triisopropylantimony has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of triisopropylantimony in its applications involves the decomposition of the compound to release isopropyl radicals and antimony atoms. These species then participate in the formation of semiconductor materials or other desired products. The molecular targets and pathways involved include:

Comparison with Similar Compounds

Triisopropylantimony can be compared with other organoantimony compounds such as:

Uniqueness: this compound is unique due to its lower decomposition temperature and the nature of the products formed during pyrolysis. This makes it a valuable precursor for the growth of high-quality semiconductor materials with minimal contamination.

Properties

CAS No.

73300-45-5

Molecular Formula

C9H21Sb

Molecular Weight

251.02 g/mol

IUPAC Name

tri(propan-2-yl)stibane

InChI

InChI=1S/3C3H7.Sb/c3*1-3-2;/h3*3H,1-2H3;

InChI Key

RBEXEKTWBGMBDZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Sb](C(C)C)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.